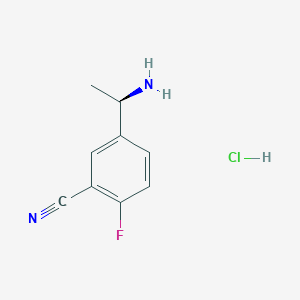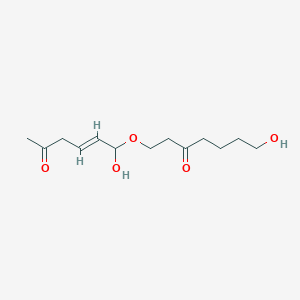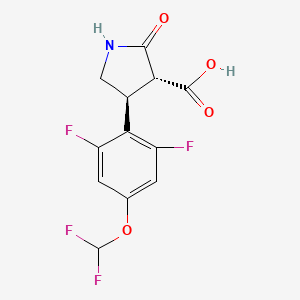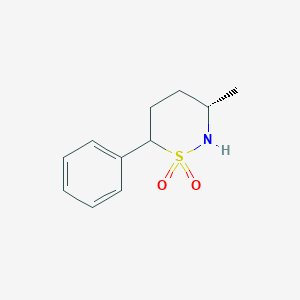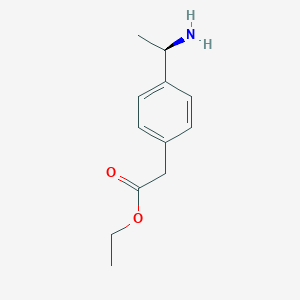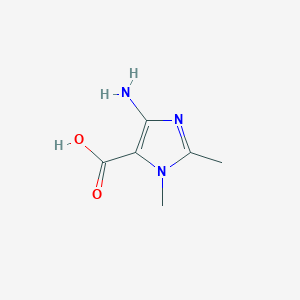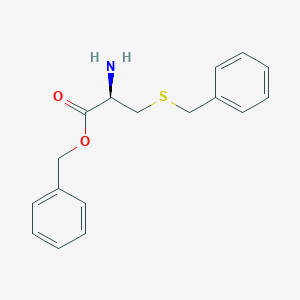
(R)-Benzyl 2-amino-3-(benzylthio)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Benzyl 2-amino-3-(benzylthio)propanoate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the amino group and a benzylthio group attached to the sulfur atom of the propanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-amino-3-(benzylthio)propanoate typically involves the reaction of benzylamine with benzylthiol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-Benzyl 2-amino-3-(benzylthio)propanoate may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for extensive purification steps. The use of automated systems and advanced analytical techniques ensures the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-Benzyl 2-amino-3-(benzylthio)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures, inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
®-Benzyl 2-amino-3-(benzylthio)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of ®-Benzyl 2-amino-3-(benzylthio)propanoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: Known for their anticancer and antimicrobial activities.
Benzothiazole derivatives: Used in medicinal chemistry for their diverse biological activities.
Benzamide derivatives: Studied for their anti-inflammatory and analgesic properties.
Uniqueness
®-Benzyl 2-amino-3-(benzylthio)propanoate is unique due to its specific structural features, such as the presence of both benzyl and benzylthio groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research and industrial applications.
Eigenschaften
Molekularformel |
C17H19NO2S |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
benzyl (2R)-2-amino-3-benzylsulfanylpropanoate |
InChI |
InChI=1S/C17H19NO2S/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14/h1-10,16H,11-13,18H2/t16-/m0/s1 |
InChI-Schlüssel |
RWISUDSSXJFKIY-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CSCC2=CC=CC=C2)N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


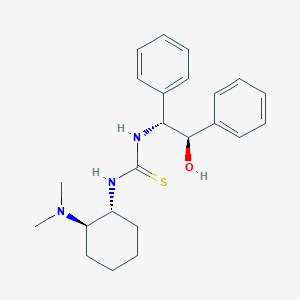
![1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12946918.png)

